molecular formula C7H5N3O B1330633 1H-Imidazo[4,5-b]pyridine-2-carbaldehyde CAS No. 56805-24-4

1H-Imidazo[4,5-b]pyridine-2-carbaldehyde

Cat. No.: B1330633
CAS No.: 56805-24-4
M. Wt: 147.13 g/mol
InChI Key: VLJMOPCEBPOBBD-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-b]pyridine-2-carbaldehyde is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-b]pyridine-2-carbaldehyde typically involves the cyclization of 2,3-diaminopyridine with formylating agents. One common method includes the reaction of 2,3-diaminopyridine with formic acid or formamide under acidic conditions, leading to the formation of the imidazo[4,5-b]pyridine core. The aldehyde group can then be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) or by oxidation of the corresponding alcohol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Key Reaction Table

StepReactantsConditionsYield
S<sub>N</sub>Ar2-Chloro-3-nitropyridine + AminesH<sub>2</sub>O-IPA, 80°C, 2 h>85%
ReductionIntermediate 2 + Zn/HCl80°C, 45 min90%
Cyclization3 + AldehydesH<sub>2</sub>O-IPA, 80°C, 10 h80–95%

Mechanistic Insights

The cyclization step proceeds via:

  • Imine Formation : Aldehydes react with the NH<sub>2</sub> group of 3 to form an imine intermediate (A ).

  • Cyclization : Intramolecular nucleophilic attack by the adjacent NH group generates dihydro-imidazo[4,5-b]pyridine (X ).

  • Aromatization : Loss of H<sub>2</sub>O from X yields the final product (4 ) .

Time-dependent <sup>1</sup>H NMR studies confirmed exclusive imine intermediate formation within 1 hour, followed by cyclization .

Substrate Scope and Optimization

  • Aldehyde Variants : Electron-donating (e.g., 4-methoxybenzaldehyde) and electron-withdrawing (e.g., 4-nitrobenzaldehyde) substituents afford products in >85% yield. Heteroaromatic aldehydes (e.g., furfural) perform comparably .

  • Solvent Effects : Polar protic solvents (H<sub>2</sub>O-IPA, MeOH) enhance yields (>90%) compared to aprotic solvents (toluene, THF: <50%) .

  • Catalyst-Free : No metal catalysts or ligands are required, contrasting earlier Pd/Cu-dependent methods .

Green Chemistry Advantages

  • Solvent System : H<sub>2</sub>O-IPA reduces toxicity and cost .

  • One-Pot Process : Eliminates intermediate isolation, improving atom economy .

This methodology provides a scalable, eco-friendly route to diverse imidazo[4,5-b]pyridine derivatives, with potential for further functionalization at the carbaldehyde position.

Biological Activity

1H-Imidazo[4,5-b]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a fused bicyclic structure consisting of an imidazole ring and a pyridine ring with an aldehyde functional group at the 2-position. Its molecular formula is C7_7H5_5N3_3O, with a molecular weight of approximately 147.137 g/mol. The unique structural characteristics contribute to its reactivity and interaction with various biological targets, enhancing its potential as a building block in drug development.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit apoptosis inhibitors such as myeloid cell leukemia 1 (Mcl-1) and other members of the inhibitor of apoptosis protein (IAP) family. In vitro studies have demonstrated that derivatives of this compound can induce cytotoxicity in cancer cell lines, with IC50_{50} values indicating potent activity against various cancer types .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can reduce inflammatory responses in cellular models, particularly in human retinal pigment epithelial cells. The mechanism involves modulation of transcription factors like Nrf2 and NF-κB, which are critical in regulating oxidative stress and inflammation .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of this compound against various bacterial strains. In vitro assays have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values supporting its use as a lead compound for developing new antibiotics .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Zhu et al. (2017)Identified potent cytotoxic effects against breast cancer cells with IC50_{50} values lower than 10 µM .
Li et al. (2020)Demonstrated anti-inflammatory effects in retinal cells, significantly reducing oxidative stress markers .
Recent Antimicrobial StudyShowed effective inhibition against E. coli and Bacillus cereus with MIC values ranging from 0.7 to 3.0 µg/mL .

The mechanisms underlying the biological activities of this compound are diverse:

  • Inhibition of Apoptosis Proteins : By targeting IAPs and Mcl-1, this compound disrupts survival signaling pathways in cancer cells.
  • Modulation of Inflammatory Pathways : It alters the activation states of key transcription factors involved in inflammation.
  • Electrophilic Character : The aldehyde group enhances its ability to form covalent bonds with nucleophilic sites on proteins, facilitating its interaction with biological targets.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
1H-Imidazo[4,5-b]pyridine-2-carbaldehyde and its derivatives have been studied extensively for their anticancer properties. These compounds have shown promising results as inhibitors of specific proteins involved in cancer cell survival, such as inhibitors of apoptosis proteins (IAPs) and myeloid cell leukemia 1 (Mcl-1) protein. Research indicates that certain derivatives exhibit cytotoxic activity against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

2. Antimicrobial Properties
Recent studies have highlighted the antimicrobial effects of imidazo[4,5-b]pyridine derivatives against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this compound were tested for their antibacterial activity against Bacillus cereus and Escherichia coli, revealing that Gram-positive bacteria were more susceptible to these compounds . The structure-activity relationship (SAR) studies indicate that modifications on the imidazo[4,5-b]pyridine scaffold can enhance antimicrobial efficacy .

3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Specifically, it has been shown to inhibit inflammatory responses in models of retinal ischemia and obesity-related inflammation by modulating transcription factors like Nrf2 and NF-κB . These findings suggest a potential role for this compound in treating inflammatory diseases.

Synthetic Approaches

The synthesis of this compound can be achieved through various methodologies. These include:

  • Condensation Reactions: Utilizing aldehydes and amines to form the imidazopyridine framework.
  • Multicomponent Reactions: This approach allows for the simultaneous formation of multiple bonds in a single reaction step, enhancing efficiency and reducing waste .
  • Green Chemistry Techniques: Recent advancements emphasize environmentally friendly synthesis methods that minimize hazardous waste while maximizing yield .

Case Studies

Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of imidazo[4,5-b]pyridine derivatives, researchers synthesized a series of compounds that demonstrated significant inhibitory effects on cancer cell proliferation. The most potent derivative exhibited an IC50 value of 0.082 µM against breast cancer cells, indicating strong potential for further development as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of novel derivatives against various bacterial strains. The results showed that modifications at specific positions on the imidazo[4,5-b]pyridine ring significantly enhanced antibacterial activity. For instance, a derivative with an alkyl substitution at position N-3 showed increased effectiveness against Escherichia coli compared to unmodified counterparts .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1H-Imidazo[4,5-b]pyridine-2-carbaldehyde?

The compound is typically synthesized via condensation reactions between pyridine derivatives and aldehyde precursors. For example, substituted pyridine-2,3-diamines can react with aldehydes under phase transfer catalysis (e.g., solid-liquid conditions) using solvents like DMF and catalysts such as p-toluenesulfonic acid . Optimization of reaction conditions (temperature, solvent polarity, and catalyst loading) is critical to achieving high yields, as competing side reactions (e.g., over-oxidation or dimerization) may occur.

Q. How can the structural identity of this compound be confirmed?

Structural characterization relies on a combination of techniques:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton and carbon environments, with the aldehyde proton appearing as a singlet near δ 9.8–10.2 ppm.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 163.06 for C7 _7H5 _5N3 _3O).
  • X-ray crystallography : Single-crystal analysis resolves bond angles and packing motifs, as demonstrated in related imidazo[4,5-b]pyridine derivatives .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water.
  • Stability : The aldehyde group is susceptible to oxidation; storage under inert atmosphere at -20°C is recommended.
  • Reactivity : The imidazole ring participates in electrophilic substitution, while the aldehyde serves as a site for nucleophilic addition (e.g., Schiff base formation) .

Advanced Research Questions

Q. How can computational methods like DFT studies enhance the understanding of this compound’s electronic properties?

Density Functional Theory (DFT) calculations predict molecular orbital distributions, charge densities, and reactive sites. For example, HOMO-LUMO gaps in imidazo[4,5-b]pyridine derivatives correlate with their electrochemical behavior and ligand-binding affinities. These insights guide the design of derivatives with tailored redox or photophysical properties .

Q. What strategies are used to analyze structure-activity relationships (SAR) for antimicrobial or anticancer applications?

  • Substitution patterns : Introducing electron-withdrawing groups (e.g., nitro, bromo) at the 6-position enhances antibacterial activity by increasing electrophilicity .
  • Pharmacophore modeling : Molecular docking (e.g., against Mycobacterium tuberculosis DprE1 enzyme) identifies critical interactions, such as hydrogen bonding between the aldehyde group and catalytic residues .
  • In vitro assays : MIC (Minimum Inhibitory Concentration) testing against resistant bacterial strains validates predicted activity .

Q. What challenges arise in scaling up the synthesis of this compound for preclinical studies?

  • Purification : Column chromatography is often required to separate regioisomers, increasing costs.
  • Yield optimization : Phase transfer catalysis improves efficiency, but solvent recovery and catalyst recycling remain hurdles .
  • Stability monitoring : Real-time HPLC tracking detects degradation products during storage .

Q. Methodological Considerations

Q. How can contradictions in biological activity data between studies be resolved?

Discrepancies may arise from variations in assay conditions (e.g., bacterial strain viability, solvent/DMSO concentrations). Standardized protocols (CLSI guidelines) and orthogonal assays (e.g., time-kill kinetics vs. MIC) are recommended to confirm reproducibility .

Q. What analytical techniques are critical for studying metabolic pathways of this compound?

  • LC-MS/MS : Detects phase I (oxidation) and phase II (glucuronidation) metabolites.
  • Isotopic labeling : 14C^{14}C-tagged aldehyde groups track metabolic stability in hepatocyte models .

Properties

IUPAC Name

1H-imidazo[4,5-b]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-4-6-9-5-2-1-3-8-7(5)10-6/h1-4H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJMOPCEBPOBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343502
Record name 1H-Imidazo[4,5-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56805-24-4
Record name 1H-Imidazo[4,5-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A mixture of vinylimidazo[4,5-b]pyridine (1 eq.), osmium tetroxide (0.1 eq.), sodium periodate (3-4 eq.), 1,4-dioxane (30 ml/mmol), and water (25 ml/mmol) is stirred for 15-30 min at ambient temperature. The resulting slurry is diluted with even amounts of water and ethyl acetate. After filtration through Celite®, the organic phase is dried over sodium sulfate, concentrated in vacuo and purified via flash chromatography to yield the respective formylimidazo[4,5-b]pyridine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 129990612
CID 129990612
1H-Imidazo[4,5-b]pyridine-2-carbaldehyde
CID 129990612
CID 129990612
1H-Imidazo[4,5-b]pyridine-2-carbaldehyde
CID 129990612
CID 129990612
1H-Imidazo[4,5-b]pyridine-2-carbaldehyde
CID 129990612
CID 129990612
1H-Imidazo[4,5-b]pyridine-2-carbaldehyde
CID 129990612
CID 129990612
1H-Imidazo[4,5-b]pyridine-2-carbaldehyde
CID 129990612
1H-Imidazo[4,5-b]pyridine-2-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.